molecular formula C13H17N7O2S B2581254 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034476-24-7

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2581254
CAS No.: 2034476-24-7
M. Wt: 335.39
InChI Key: PUJVWTMOKRGFQS-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and antibacterial research. Its molecular structure incorporates two key heterocyclic systems: a 1-methyl-1H-tetrazole ring and a pyrimidine ring, linked through a piperidine scaffold. Five-membered heterocycles like the tetrazole ring are essential components in various FDA-approved antibacterial drugs . The tetrazole moiety, in particular, is a known pharmacophore that can impart metabolic stability and influence the physicochemical properties of a drug candidate, thereby affecting its biological activity, potency, and pharmacokinetic profile . The pyrimidine nucleus is a privileged structure in drug discovery, frequently found in molecules with a wide range of biological activities. Researchers may investigate this compound as a potential building block for developing novel therapeutic agents, especially given the urgent need for new antibacterials to address the global challenge of antibiotic resistance . Its mechanism of action would require empirical validation but could involve targeting bacterial enzymes. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-8-12(21)20-6-2-3-10(7-20)22-11-4-5-14-9-15-11/h4-5,9-10H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJVWTMOKRGFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound consists of a tetrazole ring linked via a thioether to a piperidine moiety substituted with a pyrimidine group. This unique combination is thought to contribute to its biological activities.

Molecular Formula: C13_{13}H16_{16}N6_{6}OS

Key Functional Groups:

  • Tetrazole ring
  • Thioether linkage
  • Piperidine ring
  • Pyrimidine moiety

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring: Reacting 1-methylhydrazine with sodium azide.
  • Thioether Formation: The tetrazole derivative is reacted with a thiol compound.
  • Piperidine and Pyrimidine Substitution: The thioether is then reacted with piperidine derivatives containing pyrimidine groups.

Antimicrobial Activity

Research has shown that derivatives of tetrazole and piperidine exhibit significant antimicrobial properties. A study evaluating various tetrazole-piperidine derivatives demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was found to possess activity comparable to established antibiotics, indicating its potential as a lead molecule for antimicrobial drug development .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

The proposed mechanism of action involves:

  • Interaction with Enzymes: The tetrazole moiety may chelate metal ions, inhibiting metalloproteins involved in cellular processes.
  • Receptor Modulation: The piperidine and pyrimidine components interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Evaluation: A series of studies have confirmed the antimicrobial efficacy of tetrazole-piperidine derivatives, highlighting their potential as new antibiotics .
  • Cancer Cell Line Studies: Research involving lung cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Tetrazole Derivatives with Piperidine Linkages

The compound 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (compounds 22–28 in ) shares the tetrazole-piperidine-ethanone backbone but differs in key substituents:

Feature Target Compound Compounds 22–28
Tetrazole substituent 1-methyl 1-aryl (e.g., phenyl, substituted aryl)
Piperidine substitution 3-(pyrimidin-4-yloxy) Unsubstituted (piperidin-1-yl)
Linker Thioether (-S-) Chloroacetyl-derived (-CH₂-)

Key implications :

  • The 1-methyl tetrazole in the target compound may improve metabolic stability compared to aryl-substituted analogs, which are prone to oxidative metabolism.

Other Heterocyclic Compounds

Compounds like (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one () and 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine () differ fundamentally in core structures (thiazolidinone, pyridazine-pyrazole vs. tetrazole-piperidine), limiting direct comparability.

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